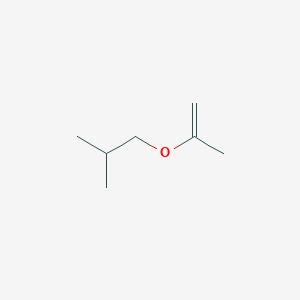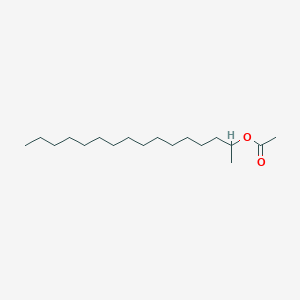
Hexadecan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecan-2-yl acetate is an organic compound with the molecular formula C18H36O2. It is an ester formed from hexadecan-2-ol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also found in various natural sources, including some plants and insects.
準備方法
Synthetic Routes and Reaction Conditions
Hexadecan-2-yl acetate can be synthesized through the esterification of hexadecan-2-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where hexadecan-2-ol and acetic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Hexadecan-2-yl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexadecan-2-ol and acetic acid.
Reduction: The ester can be reduced to hexadecan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can react with another alcohol to form a different ester and hexadecan-2-ol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Hexadecan-2-ol and acetic acid.
Reduction: Hexadecan-2-ol.
Transesterification: A different ester and hexadecan-2-ol.
科学的研究の応用
Hexadecan-2-yl acetate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in the pheromone systems of certain insects.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.
作用機序
The mechanism of action of hexadecan-2-yl acetate in biological systems often involves its interaction with olfactory receptors, leading to the perception of its odor. In insects, it may act as a pheromone, influencing behavior and communication. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Hexadecan-2-yl acetate can be compared with other esters of long-chain alcohols and acetic acid, such as:
Hexadecyl acetate: Similar in structure but with the ester linkage at the terminal carbon.
Octadecan-2-yl acetate: Similar but with a longer carbon chain.
Dodecan-2-yl acetate: Similar but with a shorter carbon chain.
These compounds share similar chemical properties but may differ in their physical properties, such as boiling points and solubility, as well as their biological activities and applications.
特性
CAS番号 |
37590-88-8 |
|---|---|
分子式 |
C18H36O2 |
分子量 |
284.5 g/mol |
IUPAC名 |
hexadecan-2-yl acetate |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)20-18(3)19/h17H,4-16H2,1-3H3 |
InChIキー |
WOIRJSBJPOCNST-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



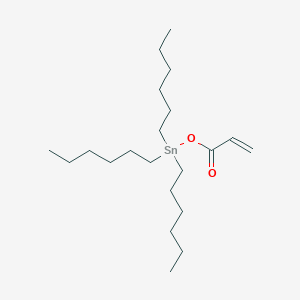
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
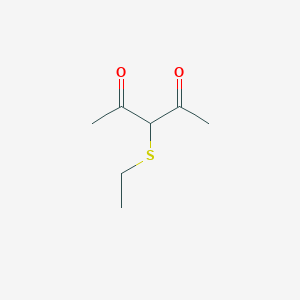
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
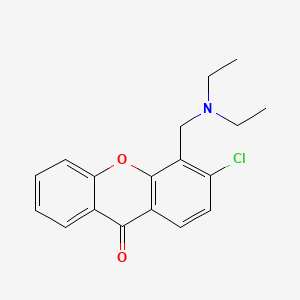
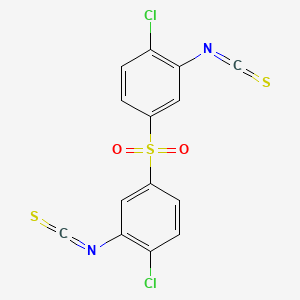
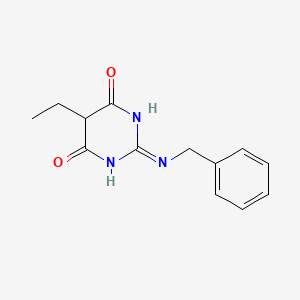
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)
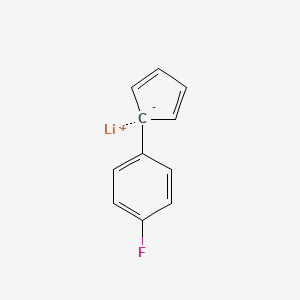
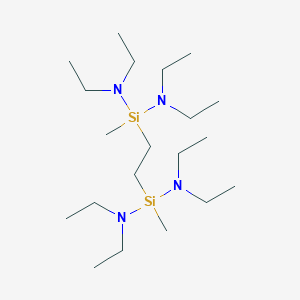
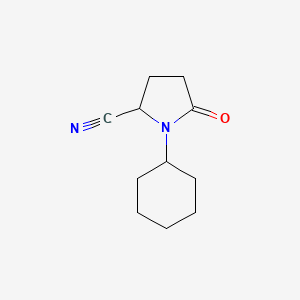
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)
